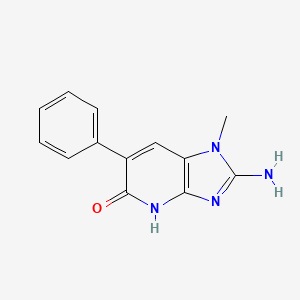

5-Hydroxy-PhIP

説明

Context within Heterocyclic Aromatic Amine (HAA) Metabolism Research

5-Hydroxy-PhIP, or 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, is a metabolite of the compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). vulcanchem.comnih.gov PhIP is recognized as the most abundant Heterocyclic Aromatic Amine (HAA) formed when meat and fish are cooked at high temperatures. researchgate.netoup.com The study of HAAs is critical as many, including PhIP, are identified as mutagenic and carcinogenic compounds. nih.govoup.com

The biological activity of PhIP is not direct but requires metabolic activation to exert its genotoxic effects. oup.comnih.gov This bioactivation is a multi-step process that is a central focus of HAA research. The primary metabolic activation pathway begins with the N-hydroxylation of PhIP, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2, to produce 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP). oup.comoup.comresearchgate.net This intermediate undergoes further activation through phase II esterification reactions, such as O-acetylation by N-acetyltransferases (NATs) or O-sulfation by sulfotransferases (SULTs). oup.comnih.govuq.edu.au

These reactions produce highly reactive electrophilic esters, like N-acetoxy-PhIP, which can form covalent bonds with DNA, creating DNA adducts that are implicated in initiating carcinogenesis. oup.comuq.edu.au this compound emerges within this metabolic cascade. It is not formed through the direct oxidation of PhIP, but rather as a degradation product. oup.com The reactive N-acetoxy-PhIP intermediate can react with proteins and other cellular molecules, forming unstable conjugates that subsequently break down to yield this compound. nih.govresearchgate.netoup.comoup.com This positions the formation of this compound as a direct consequence of the metabolic pathway that generates the ultimate carcinogenic form of PhIP.

Table 1: Key Enzymes in the Metabolic Pathway Leading to this compound This table outlines the enzymes involved in the bioactivation of PhIP, which results in the formation of this compound.

| Enzyme Family | Specific Enzyme | Role in the Pathway | References |

|---|---|---|---|

| Cytochrome P450 | CYP1A2 | Catalyzes the initial N-hydroxylation of PhIP to N-OH-PhIP. | oup.comoup.comoup.com |

| N-acetyltransferases | NAT1, NAT2 | Catalyze O-acetylation of N-OH-PhIP to form the reactive N-acetoxy-PhIP ester. | oup.comnih.gov |

| Sulfotransferases | SULTs | Catalyze O-sulfation of N-OH-PhIP to form a reactive sulfonyloxy ester. | oup.comuq.edu.au |

Overview of Research Trajectories for this compound

Research into this compound has primarily followed its potential as a biomarker for PhIP exposure and activation. Since its formation is intrinsically linked to the production of PhIP's ultimate mutagenic metabolites, measuring this compound can serve as a proxy for the biologically effective or "genotoxic" dose of PhIP. nih.govoup.comnih.gov

A significant area of investigation has been the quantification of this compound in biological samples. Animal studies have been crucial in establishing this link. In one study, rats dosed orally with PhIP excreted the compound as this compound in their urine. nih.govnih.gov Research has demonstrated a linear dose-response relationship in rats between the oral dose of PhIP and the amount of this compound excreted in the urine, reinforcing its suitability as a biomarker. vulcanchem.comnih.gov These studies show that the majority of the metabolite is excreted within 24 hours, making urine collection a practical method for monitoring. vulcanchem.comnih.gov

Table 2: Urinary and Fecal Excretion of this compound in Rats Following an Oral Dose of PhIP This table presents data on the percentage of an oral PhIP dose excreted as this compound over 72 hours.

| Time Period | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | References |

|---|---|---|---|

| 0-24 hours | 0.88% - 1% | 0.03% | nih.govnih.gov |

| 24-48 hours | 0.04% - 0.05% | 0.1% | nih.govnih.gov |

| 48-72 hours | 0.01% | 0% | nih.govnih.gov |

Further research has focused on the enzymatic conditions influencing the formation of this compound. In vitro experiments using rat and human liver S9 fractions showed that fortifying the mixture with acetyl coenzyme A (AcCoA), a cofactor for N-acetyltransferases, significantly increased the formation of this compound. nih.govresearchgate.net Conversely, the use of furafylline, a specific inhibitor of the CYP1A2 enzyme, completely blocked the formation of this compound in human S9 incubations, confirming that its production depends on the initial N-hydroxylation of PhIP. nih.govebi.ac.uk

Studies have also explored the direct relationship between the formation of this compound and DNA adducts. Because they both derive from the same reactive intermediates, their formation is parallel. nih.gov Research has shown that as the concentration of the precursor N-OH-PhIP increases in an incubation mixture, the amounts of both total DNA adducts and this compound increase proportionally. nih.govresearchgate.net The detection of this compound in a 24-hour urine sample from a human volunteer after ingesting fried beef highlights its relevance in human biomonitoring. nih.gov This has spurred the development of highly sensitive analytical techniques capable of detecting the compound at parts-per-trillion levels. vulcanchem.com

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine | This compound |

| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | PhIP |

| 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine | N-OH-PhIP |

| N-(deoxyguanosin-8-yl)-PhIP | dG-C8-PhIP |

| N-acetoxy-PhIP | |

| Acetyl coenzyme A | AcCoA |

特性

IUPAC Name |

2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOYOLOUKGRSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857822 | |

| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159471-46-2 | |

| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biogenesis of 5-hydroxy-phip

Enzymatic Pathways Leading to the Precursor N-Hydroxy-PhIP

The initial and critical step in the bioactivation of PhIP is its conversion to N-hydroxy-PhIP (2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine). ontosight.aioup.comacs.org This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. aacrjournals.orgresearchgate.net

Role of Cytochrome P450 Isoforms (CYP1A1, CYP1A2, CYP1B1) in N-Hydroxylation

Several isoforms of the cytochrome P450 family are implicated in the N-hydroxylation of PhIP, with CYP1A2 playing a predominant role, particularly in the liver. oup.comoup.comaacrjournals.orgresearchgate.netiarc.fr Studies have shown that CYP1A1 and CYP1B1 also contribute to this metabolic activation, especially in extrahepatic tissues. oup.comaacrjournals.orgnih.gov

CYP1A2: This isoform is considered the primary enzyme responsible for the N-hydroxylation of PhIP in the human liver. oup.comaacrjournals.orgnih.gov In fact, it is estimated that CYP1A2-catalyzed metabolism accounts for approximately 70% of the elimination of ingested PhIP, primarily through N-hydroxylation. aacrjournals.orgresearchgate.net The addition of furafylline, a specific inhibitor of CYP1A2, has been shown to completely block the formation of both N-hydroxy-PhIP and its subsequent metabolite, 5-Hydroxy-PhIP, in human hepatic S9 incubations. oup.comnih.gov

CYP1A1: While CYP1A2 is dominant in the liver, CYP1A1 plays a significant role in the metabolic activation of PhIP in extrahepatic tissues. oup.comoup.comosti.gov Research comparing the catalytic efficiencies (Vmax/Km) of human CYP1A1 and CYP1A2 has revealed that CYP1A1 may be more efficient at catalyzing the formation of N-hydroxy-PhIP, despite having a lower maximum reaction velocity (Vmax). nih.govoup.com This suggests that extrahepatic CYP1A1 could be more important for PhIP activation than previously thought. nih.govoup.com Studies in mice have further highlighted the role of CYP1A1 in PhIP N2-hydroxylation in the lungs. researchgate.netnih.gov

CYP1B1: Human CYP1B1 is another isoform that contributes to the production of N-hydroxy-PhIP. ontosight.ainih.govoup.com However, its rate of N-hydroxy-PhIP formation is considerably lower than that of CYP1A1 and CYP1A2. nih.govoup.com Kinetic studies have shown that while CYP1B1 has a low apparent Km for PhIP, its Vmax for N-hydroxy-PhIP production is the lowest among the three isoforms. nih.govoup.com Some genetic variants of CYP1B1 have been shown to have decreased activity in metabolizing PhIP. nih.gov

Table 1: Kinetic Parameters of Human Cytochrome P450 Isoforms in PhIP N-hydroxylation This table is interactive. Click on the headers to sort the data.

| Enzyme | Vmax (nmol/min/nmol P450) | Apparent Km (µM) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| CYP1A2 | 90 | 79 | 1.1 |

| CYP1A1 | 16 | 5.1 | 3.2 |

| CYP1B1 | 0.2 | 4.5 | 0.1 |

Data sourced from studies on recombinant human CYP enzymes. nih.govoup.com

Extrahepatic Metabolic Activation Routes

The metabolic activation of PhIP is not confined to the liver. Extrahepatic tissues, including the colon, breast, lung, and prostate, possess the enzymatic machinery to convert PhIP into its reactive metabolites. oup.comoup.comosti.gov CYP1A1 and CYP1B1 are particularly important in these extrahepatic sites. oup.com For instance, studies in mice have demonstrated that the lung has significant basal and inducible PhIP N2-hydroxylase activity, which is predominantly catalyzed by CYP1A1. nih.gov In human mammary epithelial cells, the metabolic activation of N-hydroxy-PhIP has been linked to in situ O-acetyltransferase activity, following the transport of N-hydroxy-PhIP from other sites. nih.gov

Phase II Esterification of N-Hydroxy-PhIP to Reactive Intermediates

Following its formation, N-hydroxy-PhIP undergoes Phase II esterification, a crucial step that leads to the generation of highly reactive intermediates. ebi.ac.uknih.govresearchgate.net These intermediates, such as N-acetoxy-PhIP, are unstable and can covalently bind to cellular macromolecules or degrade to form this compound. acs.orgoup.comnih.govvulcanchem.com

N-Acetyltransferase (NAT) Catalysis and Activation

N-acetyltransferases (NATs) play a significant role in the O-acetylation of N-hydroxy-PhIP, converting it to the reactive electrophile N-acetoxy-PhIP. researchgate.nettandfonline.comoup.com Both NAT1 and NAT2 isoforms are involved in this process. researchgate.netoup.com Studies have shown that N-hydroxy-PhIP O-acetyltransferase activity is present in various tissues, with the highest levels typically found in the liver. oup.com In hamsters, it has been suggested that NAT2 is the primary enzyme for this activation in rapid acetylators, while NAT1 may be more dominant in slow acetylators. oup.com The formation of this compound has been observed in incubations of N-hydroxy-PhIP with cytosol and acetyl coenzyme A (AcCoA), highlighting the role of N-acetylation in this pathway. ebi.ac.uknih.gov

Sulfotransferase (SULT) Catalysis and Activation

Sulfotransferases (SULTs) also contribute to the activation of N-hydroxy-PhIP through O-sulfonation. ebi.ac.ukacs.orgresearchgate.net This reaction produces an unstable sulfate ester that can lead to the formation of DNA adducts. acs.org While SULT-mediated activation of N-hydroxy-PhIP has been observed, some studies in rat tissues suggest that its contribution may be less significant compared to O-acetylation. ebi.ac.uknih.gov However, human sulfotransferases have been shown to be important in the metabolic activation of N-hydroxy-PhIP. oup.com The formation of this compound has also been noted in experiments using 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the co-factor for sulfotransferase reactions, instead of AcCoA. ebi.ac.uknih.gov

Kinase Involvement in N-Hydroxy-PhIP Activation

In addition to acetylation and sulfonation, kinase-mediated activation of N-hydroxy-PhIP has also been reported. ebi.ac.uk Studies using rat tissue cytosolic proteins have detected kinase activity that contributes to the activation of N-hydroxy-PhIP, although to a lesser extent than O-acetyltransferase activity. ebi.ac.uknih.gov One study observed that resveratrol, a natural compound, could stimulate ATP-dependent cytosolic activation of N-hydroxy-PhIP in human mammary samples. ebi.ac.uk

Table 2: Relative Enzyme Activities in N-hydroxy-PhIP Activation in Rat Tissues This table is interactive. Click on the headers to sort the data.

| Enzyme Activity | Relative Level |

|---|---|

| O-acetyltransferase | Highest |

| Kinase | Significantly Less than O-acetyltransferase |

| Sulfotransferase | Lesser than Kinase |

| Prolyl-tRNA Synthetase | Not Detected |

Data based on biochemical assays with rat tissue cytosolic proteins. ebi.ac.uknih.gov

Degradation and Rearrangement Mechanisms Yielding this compound

The formation of this compound is intricately linked to the metabolic activation of its parent compound, PhIP. This process involves several key steps that lead to the generation of highly reactive intermediates, which then degrade and rearrange to form this compound.

Hydrolysis of N-Acetoxy-PhIP Conjugates

The metabolic activation of PhIP is initiated by cytochrome P450 enzymes, primarily CYP1A2, which catalyze the N-hydroxylation of PhIP to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP). nih.govoup.com This intermediate undergoes further activation through phase II esterification, a key step being O-acetylation by N-acetyltransferases (NATs) to produce N-acetoxy-PhIP. oup.comwjgnet.comnih.gov N-acetoxy-PhIP is a highly reactive electrophilic ester. nih.govvulcanchem.com While it can form adducts with DNA, it is also subject to hydrolysis. nih.gov The solvolysis, or decomposition in the presence of a solvent like water, of N-acetoxy-PhIP leads to the formation of several products, one of which is this compound. nih.gov This compound arises from the degradation of unstable conjugates formed from the reaction of N-acetoxy-PhIP with various cellular components. oup.comebi.ac.uknih.gov

Interaction with Cellular Thiols (e.g., Glutathione) in this compound Formation

Cellular thiols, particularly glutathione (GSH), play a significant role in the metabolism of N-acetoxy-PhIP and the subsequent formation of this compound. N-acetoxy-PhIP can react with glutathione, leading to the formation of unstable conjugates that spontaneously degrade to yield this compound. oup.comresearchgate.netresearchgate.net In vitro studies have demonstrated that the addition of glutathione to incubation mixtures containing N-acetoxy-PhIP can influence the product distribution. For instance, the addition of 3 mM glutathione to liver cytosol incubations resulted in a 50% decrease in the formation of both DNA adducts and this compound. vulcanchem.comoup.comebi.ac.uk This suggests that glutathione can also participate in the reduction of N-acetoxy-PhIP back to PhIP, thereby acting as a detoxification pathway. oup.comnih.gov The balance between these competing reactions—conjugation leading to this compound and reduction leading to PhIP—can be influenced by the concentration of glutathione and the activity of glutathione S-transferases (GSTs). wjgnet.comoup.com

Quantitative Aspects of this compound Formation

The amount of this compound formed is influenced by several factors, including the dose of the precursor compounds.

Dose-Dependent Formation from N-Hydroxy-PhIP

Research has shown a clear dose-dependent relationship between the concentration of N-OH-PhIP and the formation of this compound. In studies using hepatic cytosol, increasing the amount of N-OH-PhIP in the incubation mixture led to a proportional increase in the formation of this compound. oup.comnih.govresearchgate.net This linear relationship supports the idea that the formation of this compound is directly linked to the availability of the N-OH-PhIP precursor, which is subsequently converted to the reactive N-acetoxy-PhIP intermediate. oup.comresearchgate.net This dose-response has been observed in conjunction with the formation of DNA adducts, indicating they share a common reactive precursor. oup.comnih.gov

Table 1: Effect of Glutathione on Metabolite Formation from N-Acetoxy-PhIP in Liver Cytosol

| Condition | DNA Adduct Formation | This compound Formation |

| Control | 100% | 100% |

| + 3 mM Glutathione | 50% | 50% |

| This table illustrates the reported 50% reduction in both DNA adducts and this compound formation upon the addition of 3 mM glutathione to in vitro liver cytosol incubations. vulcanchem.comoup.comebi.ac.uk |

Influence of Enzyme Inhibitors on this compound Production

The formation of this compound is intricately linked to the metabolic activation of its parent compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). This biotransformation is a multi-step process involving several key enzymes. Consequently, inhibitors of these enzymes can significantly modulate the production of this compound. Research into the effects of these inhibitors has provided crucial insights into the specific pathways leading to the formation of this metabolite.

The metabolic journey from PhIP to this compound begins with an N-hydroxylation step, primarily catalyzed by cytochrome P450 enzymes, followed by phase II esterification. oup.comresearchgate.net The resulting reactive intermediates can then form adducts with cellular macromolecules, and the degradation of these unstable conjugates leads to the formation of this compound. vulcanchem.comnih.gov

Cytochrome P450 1A2 (CYP1A2) Inhibitors

CYP1A2 is the principal enzyme responsible for the initial N-oxidation of PhIP to its proximate mutagenic metabolite, N-hydroxy-PhIP (N-OH-PhIP). oup.comoup.com This initial step is essential for the subsequent reactions that produce this compound. Studies utilizing specific inhibitors of CYP1A2 have unequivocally demonstrated its critical role.

Furafylline, a specific inhibitor of human CYP1A2, has been shown to completely block the formation of both N-OH-PhIP and 5-OH-PhIP in in vitro incubation systems using human hepatic S9 fractions. oup.comresearchgate.netoup.com This confirms that the N-hydroxylation of PhIP by CYP1A2 is the rate-limiting step for the production of this compound. oup.comoup.com In studies with human hepatocytes, furafylline exhibited a concentration-dependent inhibition of the formation of N-OH-PhIP glucuronide conjugates, achieving over 90% inhibition at a concentration of 5 μM. oup.com

Inhibitors of Phase II Enzymes

Following N-hydroxylation, phase II enzymes such as N-acetyltransferases (NATs) and sulfotransferases (SULTs) are involved in the bioactivation of N-OH-PhIP. oup.com These enzymes catalyze esterification, creating highly reactive esters like N-acetoxy-PhIP. vulcanchem.com

The production of this compound is notably dependent on the presence of acetyl coenzyme A (AcCoA), the cofactor for NAT enzymes. oup.comoup.com The addition of AcCoA to incubation mixtures containing rat hepatic cytosol and N-OH-PhIP has been observed to increase the formation of 5-OH-PhIP by at least sevenfold. oup.com This highlights the importance of AcCoA-dependent phase II biotransformation in the pathway leading to this compound. oup.com

Furthermore, the addition of glutathione (GSH) to liver cytosol incubation mixtures has been found to decrease the formation of both DNA adducts and this compound by 50%. nih.gov This suggests that glutathione may be involved in the reduction of the reactive N-acetoxy-PhIP intermediate. nih.gov

The following table summarizes the effects of various enzyme inhibitors on the production of this compound based on published research findings.

Metabolic Disposition and Elimination of 5-hydroxy-phip and Precursor Metabolites

Glucuronidation Pathways

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a critical detoxification pathway for PhIP and its metabolites. nih.govoup.com This process involves the conjugation of glucuronic acid to the target molecule, rendering it more water-soluble and facilitating its excretion from the body. oup.com For PhIP, a key metabolic step is its initial N-hydroxylation by cytochrome P450 1A2 (CYP1A2) to form N-hydroxy-PhIP. nih.govoup.com This reactive intermediate can then be detoxified through glucuronidation.

Studies using microsomal preparations expressing individual human UGT1A isozymes have identified UGT1A1 as the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP. osti.govnih.gov It is the most efficient at converting N-hydroxy-PhIP into both the N2- and N3-glucuronide conjugates. nih.gov Specifically, UGT1A1 produces five times more of the N2-conjugate than UGT1A4, the next most active isoform, and demonstrates the highest catalytic efficiency (Kcat/Km) for this reaction. osti.govnih.gov While most UGT1A isoforms show some activity towards N-hydroxy-PhIP, UGT1A6 is an exception with no detectable activity. nih.gov

Another notable isoform, UGT1A10, an extrahepatic enzyme found in the digestive tract, also exhibits significant activity against both PhIP and N-OH-PhIP. oup.com Kinetic analyses have shown UGT1A10 to have a 9-fold and 22-fold higher level of activity (Vmax/KM) against N-OH-PhIP at the N3 and N2 positions, respectively, compared to UGT1A1. oup.com This suggests that UGT1A10 may be crucial in the local detoxification of PhIP in tissues like the colon. oup.com The failure to effectively form these glucuronide conjugates can shift the metabolic balance towards bioactivation, potentially leading to increased DNA damage. osti.govebi.ac.uk

Table 1: Catalytic Efficiency of Human UGT1A Isoforms in Forming N-hydroxy-PhIP-N2-glucuronide

| UGT Isoform | Apparent Km (µM) | Kcat (min-1) | Catalytic Efficiency (Kcat/Km) |

|---|---|---|---|

| UGT1A1 | 52 | 114 | 2.2 |

| UGT1A4 | Not specified | 51.9 | Not specified |

| UGT1A8 | Not specified | 35.5 | Not specified |

Data sourced from in vitro studies with microsomal preparations expressing human UGT1A isozymes. osti.gov

The importance of UGT1A enzymes in PhIP detoxification is clearly demonstrated in research models with deficient UGT1A activity, such as the Gunn rat. osti.govoup.com This strain is deficient in hepatic UGT1A expression. oup.com When compared to UGT1A-proficient Wistar rats, Gunn rats exhibit a significantly altered urinary metabolite profile following PhIP administration. nih.gov

In UGT1A-proficient Wistar rats, several PhIP and N-hydroxy-PhIP glucuronides are produced, accounting for about 25% of the total recovered urinary metabolites. nih.govoup.com In stark contrast, the formation of these PhIP and N-hydroxy-PhIP glucuronides is reduced by 68–92% in the UGT1A-deficient Gunn rats. nih.govoup.com This inability to detoxify PhIP and its metabolites via glucuronidation in the liver leads to higher levels of the reactive N-hydroxy-PhIP intermediate, which correlates with increased hepatic DNA adducts in Gunn rats compared to Wistar rats. oup.comoup.com These findings underscore that reduced UGT1A activity can lead to a higher rate of PhIP bioactivation. osti.govoup.com

Table 2: Comparison of PhIP Glucuronide Metabolites in UGT1A Proficient vs. Deficient Rats

| Model | UGT1A Activity | Key Outcome | Finding |

|---|---|---|---|

| Wistar Rat | Proficient | Urinary Metabolites | PhIP and N-hydroxy-PhIP glucuronides constitute ~25% of metabolites. nih.govoup.com |

| Gunn Rat | Deficient (Hepatic) | Urinary Metabolites | PhIP and N-hydroxy-PhIP glucuronides are reduced by 68-92%. nih.govoup.com |

| Gunn Rat | Deficient (Hepatic) | Hepatic DNA Adducts | Increased levels compared to Wistar rats. oup.comoup.com |

Role of UDP-Glucuronosyltransferases (UGT1A isoforms) in N-Hydroxy-PhIP Detoxification

Excretion Profiles in Experimental Models

The elimination of 5-OH-PhIP, a marker of PhIP's genotoxic activation, occurs through both urinary and fecal routes. Studies in rat models have provided quantitative data on the excretion dynamics of this metabolite.

Following oral administration of PhIP to rats, 5-OH-PhIP is detectable in the urine, indicating its formation in vivo. researchgate.netebi.ac.uk The primary route for its elimination is urinary excretion. Research has shown that in rats, approximately 0.88% to 1% of the administered PhIP dose is excreted as 5-OH-PhIP in the urine within the first 24 hours. researchgate.netebi.ac.uk The excretion rate diminishes over time, with the amount of 5-OH-PhIP dropping to 0.04% of the dose between 24 and 48 hours, and further to 0.01% between 48 and 72 hours. researchgate.netebi.ac.uk This rapid excretion within the first 24 hours suggests that urinary 5-OH-PhIP could serve as a timely biomarker for the bioactive dose of PhIP. researchgate.net

Table 3: Excretion of 5-Hydroxy-PhIP in Rats Following a Single Oral Dose of PhIP

| Time Interval | % of Dose in Urine | % of Dose in Feces |

|---|---|---|

| 0-24 hours | 0.88% | 0.03% |

| 24-48 hours | 0.04% | 0.10% |

| 48-72 hours | 0.01% | 0% |

Data represents the percentage of the initial oral PhIP dose excreted as 5-OH-PhIP. researchgate.net

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | PhIP |

| 5-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | 5-OH-PhIP |

| N-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | N-hydroxy-PhIP |

| N-hydroxy-PhIP-N2-glucuronide | |

| N-hydroxy-PhIP-N3-glucuronide | |

| UDP-glucuronosyltransferase | UGT |

Mechanistic Research on Biological Activities Linked to 5-hydroxy-phip Precursors

DNA Adduct Formation from Reactive PhIP Metabolites

The bioactivation of PhIP is a critical initiating step in its carcinogenic activity. This process, primarily mediated by cytochrome P450 enzymes (specifically CYP1A2), involves the N-hydroxylation of PhIP to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP). oup.comaacrjournals.org This proximate carcinogen can be further activated through esterification by enzymes like N-acetyltransferase (NAT) or sulfotransferase (SULT) to create a highly reactive arylnitrenium ion. aacrjournals.orgimrpress.com This electrophilic intermediate readily attacks DNA, forming covalent bonds known as DNA adducts, which are considered a crucial early event in chemical carcinogenesis. dtic.mil

The most significant and well-characterized DNA adduct formed from PhIP is N2-(deoxyguanosin-8-yl)-PhIP, often abbreviated as dG-C8-PhIP. nih.govpnas.org This adduct results from the covalent binding of the reactive PhIP metabolite to the C8 position of guanine in the DNA sequence. pnas.orgoup.com

The structure of dG-C8-PhIP has been unequivocally identified using various analytical techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govoup.com Studies reacting the bioactivated form of PhIP, N-acetoxy-PhIP, with 2'-deoxyguanosine or calf thymus DNA confirmed the formation of this specific adduct. oup.comaacrjournals.org Advanced methods like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) have been developed for the sensitive detection and quantification of dG-C8-PhIP in both in vitro and in vivo samples, with lower limits of detection reaching one adduct per 10^8 DNA bases. nih.gov

While dG-C8-PhIP is the major adduct, other minor adducts have been detected using ³²P-postlabeling methods, although their structures have not all been definitively identified. berkeley.edu The presence of the bulky dG-C8-PhIP adduct distorts the DNA helix, interfering with normal cellular processes like DNA replication and transcription, and can lead to specific mutational signatures, such as G-to-T transversions and single-base deletions, particularly in 5'-GGGA-3' sequences. pnas.orgoup.com

| Adduct Name | Chemical Structure | Site of DNA Binding | Analytical Identification Methods | Associated Mutations |

|---|---|---|---|---|

| N2-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) | Covalent bond between the exocyclic amino group of PhIP and the C8 position of guanine. | C8 of Deoxyguanosine | NMR, Mass Spectrometry (MS, LC-ESI/MS/MS), ³²P-postlabeling | G-to-T transversions, -1 frameshifts in guanine runs (e.g., 5'-GGGA-3') |

The metabolic activation of N-hydroxy-PhIP (N-OH-PhIP) leads to two significant outcomes: the formation of DNA adducts and the production of 5-Hydroxy-PhIP (5-OH-PhIP). Research indicates that these two products arise from a common reactive intermediate, suggesting they are formed through related, and possibly competing, chemical pathways. oup.com

Studies using rat hepatic cytosol demonstrated that the activation of N-OH-PhIP by acetyl coenzyme A (AcCoA), a process dependent on N-acetyltransferase (NAT) enzymes, generates the highly reactive N-acetoxy-PhIP intermediate. oup.com This intermediate can either react covalently with DNA to form adducts like dG-C8-PhIP or undergo rearrangement and solvolysis to form 5-OH-PhIP. oup.comnih.gov A direct, linear correlation has been observed between the concentration of N-OH-PhIP and the amounts of both DNA adducts and 5-OH-PhIP formed in these in vitro systems. oup.com

This relationship suggests that 5-OH-PhIP could serve as a urinary biomarker for the "reactive dose" of PhIP—that is, the amount of PhIP that has been metabolically activated to its ultimate carcinogenic form. oup.comebi.ac.uk The formation of N-hydroxy-PhIP-N2-glucuronide is a major detoxification pathway in humans; individuals with higher levels of this glucuronide in their urine tend to have lower levels of PhIP-DNA adducts in colon tissue, indicating that glucuronidation effectively diverts N-OH-PhIP away from the activation pathway that produces both DNA adducts and 5-OH-PhIP. aacrjournals.orgosti.govnih.gov Therefore, the balance between detoxification (e.g., glucuronidation) and activation (e.g., acetylation) of N-OH-PhIP is a key determinant of the level of DNA damage. aacrjournals.orgnih.gov

Characterization of DNA Adduct Structures (e.g., N2-(deoxyguanosin-8-yl)-PhIP)

Cellular Responses to Genotoxic Stress Induced by PhIP Metabolites

The formation of bulky DNA adducts by reactive PhIP metabolites constitutes a form of genotoxic stress, which triggers a complex network of cellular responses aimed at maintaining genomic integrity. creative-diagnostics.com These responses include the activation of DNA damage signaling pathways, cell cycle arrest, and the engagement of DNA repair machinery.

Exposure of cells to metabolically activated PhIP leads to a robust DNA damage response (DDR), characterized by the induction of key sensor and effector proteins. nih.govnih.gov Among the most critical proteins activated are the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.govoup.com

Studies in various human cell lines, including mammary epithelial cells (MCF10A) and lymphoblastoid cells, have shown a dose- and time-dependent increase in the expression of both p53 and p21WAF1/CIP1 following treatment with PhIP in the presence of a metabolic activation system. oup.comnih.govoup.comnih.gov The accumulation of p53 is a hallmark of its activation in response to DNA damage. nih.gov Activated p53 then functions as a transcription factor to induce the expression of target genes like CDKN1A, which encodes the p21 protein. nih.govoup.com The induction of these proteins is not observed when cells are exposed to PhIP without metabolic activation, confirming that the genotoxic stress is caused by its metabolites. oup.comoup.com The activation of the p53-p21 axis is a central mechanism by which cells respond to PhIP-induced DNA damage, leading to critical downstream effects such as cell cycle arrest. nih.govnih.gov

| Cell Line | Observed Effect | Key Proteins Induced | Reference |

|---|---|---|---|

| Human Mammary Epithelial Cells (MCF10A) | Dose-dependent increase in protein expression after co-culture with metabolically competent cells. | p53, p21WAF1/CIP1 | nih.govoup.comoup.comnih.gov |

| Human Lymphoblastoid Cells | Time- and dose-dependent accumulation of proteins. | p53, p21WAF1/CIP1 | nih.gov |

| Human Colon Cancer Cells (Caco-2, HCT116) | Activation of ATR-CHK1 signaling pathway. | Phospho-CHK1, γ-H2AX | nih.govresearchgate.net |

Upon sensing DNA damage from PhIP metabolites, cells activate cell cycle checkpoints to halt proliferation, providing time for DNA repair. Failure to arrest the cell cycle can lead to the fixation of mutations or cell death. oup.com

Metabolically activated PhIP has been shown to induce arrest at multiple phases of the cell cycle. In human mammary epithelial cells, PhIP treatment resulted in a dose-dependent accumulation of cells in the G1 phase. oup.comnih.gov This G1 arrest is a direct consequence of the p53-p21 pathway activation; the p21 protein inhibits cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (pRB) and thereby blocking entry into the S phase. oup.comoup.com

In other cellular contexts, such as human lymphoblastoid TK6 cells, PhIP metabolites induce a pronounced S-phase arrest. aacrjournals.org This is associated with a decrease in the levels of cyclin A, an S-phase cyclin, and is followed by apoptosis in a significant portion of the cell population. aacrjournals.org Furthermore, studies in human lymphoblastoid cells have also demonstrated a PhIP-induced G2-M checkpoint arrest, which occurred independently of p53 status, suggesting the involvement of other signaling pathways, such as the ATR-CHK1 pathway, in response to replication stress caused by PhIP-DNA adducts. nih.govnih.gov

The cell's ability to repair PhIP-induced DNA lesions is critical for preventing mutations. The DNA mismatch repair (MMR) system plays a significant role in the cellular response to PhIP. The MMR system typically recognizes and corrects base-base mismatches and insertion-deletion loops that arise during DNA replication. oup.com

Studies have shown that cells deficient in MMR proteins (such as MSH2 or MLH1) exhibit altered responses to PhIP. MMR-deficient human cancer cells are more resistant to the cytotoxic effects of PhIP but display a significantly higher frequency of PhIP-induced mutations compared to MMR-proficient cells. oup.com This suggests that the MMR system recognizes the PhIP-DNA adducts (or resulting mismatches during replication) and, in an attempt to repair them, may initiate signaling that leads to cell death (cytotoxicity). oup.com In the absence of a functional MMR system, the damaged cells survive but accumulate mutations at a higher rate. oup.comnih.govoup.com

Furthermore, PhIP itself has been shown to compromise DNA damage signaling and induce mutations in MMR genes in mouse embryonic stem cells, potentially leading to a "compound hypermutator phenotype" where the carcinogen not only causes DNA lesions but also impairs the very system meant to repair them. nih.govresearchgate.net

Cell Cycle Checkpoint Activation Mechanisms

Cytogenetic Alterations Induced by PhIP Metabolites

The metabolic activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) leads to the formation of reactive intermediates that can induce significant damage to chromosomes. This damage manifests as various cytogenetic alterations, which are microscopic changes in chromosome structure or number. The primary metabolite responsible for this genotoxicity is 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP). nih.govnih.gov The subsequent reactions of this metabolite with cellular components not only cause genetic damage but also lead to the formation of 2-amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), establishing the latter as a biomarker for the genotoxic dose of PhIP. nih.govvulcanchem.com Research has focused on several key indicators of this genetic damage, including sister chromatid exchange, micronuclei formation, and chromosomal aberrations. asurams.eduiarc.fr

Sister Chromatid Exchange (SCE) Induction

Sister chromatid exchange (SCE) is the reciprocal exchange of genetic material between two identical sister chromatids. An increased frequency of SCEs is an indicator of genetic damage. Studies have shown that PhIP and its metabolites are potent inducers of SCE.

PhIP itself requires metabolic activation to induce SCE. nih.gov For instance, in cultured human lymphocytes and diploid fibroblasts, PhIP induced SCEs at concentrations above 2.0 µg/mL, but only in the presence of a rat liver S9 mix to provide the necessary metabolic enzymes. nih.gov Similarly, PhIP caused a dose-dependent increase in SCEs in Chinese hamster V79 cells when they were co-incubated with hepatocytes from rats pretreated to induce metabolizing enzymes. nih.gov

The direct-acting metabolite, N-OH-PhIP, does not require this external metabolic activation to induce SCE. oup.com In Chinese hamster ovary (CHO) cells, N-OH-PhIP was found to be approximately three times more potent at inducing SCE than its parent compound, PhIP (which required microsomal activation). oup.com Further studies using CHO cell lines engineered to express murine cytochrome P450IA2 confirmed that PhIP is converted to the genotoxic N-OH-PhIP metabolite, which then causes a concentration-dependent increase in SCE. nih.gov N-OH-PhIP was effective at inducing SCE in these cells at concentrations as low as 0.1 µM. nih.gov

| Compound | Cell Type | Metabolic Activation | Observation | Citation |

| PhIP | Human Lymphocytes | Required (Rat S9 Mix) | Increased SCE frequency with dose-dependency. | nih.gov |

| PhIP | Chinese Hamster Ovary (CHO) Cells | Required (Cytochrome P450IA2) | Concentration-dependent increase in SCE. | nih.gov |

| N-OH-PhIP | Chinese Hamster Ovary (CHO) Cells | Not Required | Induced SCE at concentrations as low as 0.1 µM. | oup.comnih.gov |

Micronuclei Formation

Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov Their formation is a well-established marker of chromosomal damage and instability.

The metabolites of PhIP have been shown to induce the formation of micronuclei in various cell types. In CHO cells expressing cytochrome P450IA2, incubation with PhIP led to an increased frequency of micronuclei in cytokinesis-blocked cells. nih.gov The direct-acting metabolite, N-OH-PhIP, also caused an increase in micronuclei in these cells, as well as in the parental cells that lack the specific P450 enzyme. nih.gov

Research using human mammary cell lines (MCF-7 and MDA-MB-231) has also demonstrated the genotoxicity of PhIP through micronucleus formation. springermedizin.de Treatment with PhIP resulted in a dose-dependent increase in genetic damage, as measured by the micronucleus assay. springermedizin.de This effect could be potentiated by the inflammatory cytokine IL-6, which was found to increase the expression of CYP1B1, an enzyme involved in PhIP metabolism. springermedizin.de

| Compound/Agent | Cell Type | Observation | Citation |

| PhIP | Chinese Hamster Ovary (CHO) Cells (with P450IA2) | Increased frequency of micronuclei. | nih.gov |

| N-OH-PhIP | Chinese Hamster Ovary (CHO) Cells | Increased frequency of micronuclei. | nih.gov |

| PhIP | Human Mammary Cells (MCF-7, MDA-MB-231) | Dose-dependent increase in micronuclei formation. | springermedizin.de |

| PhIP + Lindane | Human Mammary Cells (MCF-7) | 10-fold increase in micronucleus formation compared to a 2- to 5-fold increase with PhIP alone. | nih.gov |

Chromosomal Aberrations

Chromosomal aberrations are abnormalities in the structure of a chromosome, such as breaks, gaps, or exchanges. They are a hallmark of clastogenic agents, which are substances that cause breaks in chromosomes.

The parent compound, PhIP, induces structural chromosomal aberrations in human lymphocytes and human diploid fibroblasts, but this requires metabolic activation with a rat S9 mix at concentrations of 12.5 µg/mL or higher. nih.gov In contrast, its metabolite, N-OH-PhIP, is a direct-acting clastogen. nih.gov N-OH-PhIP was found to cause chromosomal aberrations in both human and Chinese hamster fibroblast cells without the need for S9 mix, and at concentrations that were ten times lower than the effective concentration of PhIP. nih.gov

In studies with CHO cells expressing cytochrome P450IA2, PhIP treatment induced chromatid gaps, but not more complex aberrations. nih.gov However, the N-OH-PhIP metabolite induced both chromatid gaps and chromosomal aberrations in these cells. nih.gov

| Compound | Cell Type | Metabolic Activation | Types of Aberrations Observed | Citation |

| PhIP | Human Lymphocytes & Fibroblasts | Required (Rat S9 Mix) | Structural chromosomal aberrations. | nih.gov |

| PhIP | Chinese Hamster Ovary (CHO) Cells (with P450IA2) | Required | Chromatid gaps. | nih.gov |

| N-OH-PhIP | Human & Chinese Hamster Fibroblasts | Not Required | Chromosomal aberrations. | nih.gov |

| N-OH-PhIP | Chinese Hamster Ovary (CHO) Cells (with P450IA2) | Not Required | Chromatid gaps and chromosomal aberrations. | nih.gov |

Experimental Research Models and Systems for 5-hydroxy-phip Studies

In Vitro Cellular and Subcellular Models

In vitro models provide controlled environments to study specific biochemical processes involved in the formation and activity of 5-Hydroxy-PhIP.

Hepatic S9 fractions, which are post-mitochondrial supernatants, and microsomal preparations are fundamental tools for metabolic research. evotec.comresearchgate.netnih.gov The S9 fraction contains both microsomal and cytosolic enzymes, encompassing a wide array of Phase I and Phase II metabolic activities, while microsomal preparations are enriched in endoplasmic reticulum enzymes like cytochrome P450s (CYPs). nih.gov

These subcellular systems, derived from both human and rodent livers, are used to investigate the metabolism of PhIP. nih.gov Research indicates that the initial, obligatory step in PhIP's bioactivation is N-hydroxylation to N-hydroxy-PhIP, a reaction catalyzed primarily by CYP1A2. oup.comoup.com Subsequent reactions can lead to the formation of this compound. Studies using rat and human hepatic S9 have shown that while trace amounts of this compound can be formed from PhIP, the yield is significantly increased when the incubation mixture is fortified with acetyl coenzyme A (AcCoA). oup.com This suggests that this compound is not a major direct product of CYP-mediated oxidation of PhIP but rather arises from the degradation of a subsequent metabolite, N-acetoxy-PhIP. oup.comoup.com

Microsomal preparations from rat and human liver are proficient at producing large quantities of N-hydroxy-PhIP, the critical precursor. nih.gov However, the direct production of this compound in these systems is often negligible. nih.gov Interspecies differences are notable; for instance, rat liver microsomes also produce significant amounts of 4'-HO-PhIP, a detoxification product, whereas this pathway is less prominent in human liver microsomes. nih.gov

Table 1: Summary of PhIP Metabolite Formation in Hepatic Subcellular Fractions

| Model System | Key Cofactors | Major Metabolites Formed from PhIP | Key Findings |

| Rat/Human Hepatic S9 | NADP+, AcCoA | N-hydroxy-PhIP, 4'-hydroxy-PhIP, this compound (traces) | Formation of 5-OH-PhIP is minor but significantly increases with the addition of AcCoA. oup.com |

| Rat Liver Microsomes | NADPH, UDPGA | N-hydroxy-PhIP, 4'-HO-PhIP, PhIP-4'-O-Gl | Produces large amounts of both activation (N-hydroxy-PhIP) and detoxification (4'-HO-PhIP) metabolites. nih.gov |

| Human Liver Microsomes | NADPH, UDPGA | N-hydroxy-PhIP | Preferentially catalyzes N-hydroxylation over 4'-hydroxylation, leading to the proximate mutagen. nih.gov |

Cytosolic fractions contain soluble Phase II enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs), which are critical for the further activation of N-hydroxy-PhIP. oup.comebi.ac.uk These preparations are instrumental in assessing the enzymatic esterification of N-hydroxy-PhIP, a key step leading to the formation of highly reactive intermediates. oup.com

In vitro assays using cytosolic proteins from various rat tissues have demonstrated that N-hydroxy-PhIP is activated by these enzymes in the presence of cofactors like AcCoA (for NATs) or 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for SULTs. oup.comebi.ac.uk This enzymatic reaction produces unstable N-acetoxy-PhIP or N-sulfonyloxy-PhIP esters. These reactive esters can covalently bind to DNA to form adducts, or they can react with other cellular nucleophiles like proteins or glutathione. oup.comoup.com The resulting conjugates are often unstable and spontaneously degrade to yield this compound. oup.comoup.com

The parallel formation of both DNA adducts and this compound in these cytosolic systems supports the hypothesis that this compound can serve as a valuable biomarker for the in vivo formation of the ultimate genotoxic metabolite of PhIP. oup.comresearchgate.net Adding glutathione to liver cytosol incubations has been shown to reduce the formation of both DNA adducts and this compound, suggesting a protective role through the reduction of the reactive N-acetoxy-PhIP intermediate. oup.com

To dissect the roles of specific enzymes in PhIP metabolism, researchers utilize genetically engineered cell lines. These cells are transfected with genes that code for specific human or rodent metabolic enzymes, allowing for the study of a single enzyme's contribution in a cellular context.

For example, human lymphoblastoid TK6 cells, which normally cannot activate PhIP, have been co-cultured with irradiated Chinese hamster XEMh1A2-MZ cells that are engineered to express human CYP1A2. aacrjournals.org This system demonstrated that CYP1A2-mediated activation of PhIP leads to genetic toxicity. Similarly, the MCL-5 human lymphoblastoid cell line, which stably expresses several human CYP enzymes including CYP1A2, is frequently used in mutagenicity assays for compounds like PhIP. Another model involves the human prostate adenocarcinoma cell line, LNCaP, which was genetically modified to express high levels of glutathione S-transferase P1 (GSTP1). aacrjournals.org This engineered line was used to demonstrate that GSTP1 protects against the cytotoxicity and DNA adduct formation induced by N-hydroxy-PhIP, confirming a detoxification pathway. aacrjournals.org Such models are invaluable for confirming the specific enzymatic pathways that lead to the formation of precursors of this compound and for studying factors that modulate its formation and toxicity.

Organotypic and co-culture systems offer a higher level of biological complexity, bridging the gap between simple cell monolayers and in vivo models. mdpi.comopenbiotechnologyjournal.com These three-dimensional models better represent the cellular architecture and cell-cell interactions of a specific tissue.

The mouse mammary gland organ culture system has been used to study the direct effects of N-hydroxy-PhIP. oup.com In this model, exposure to N-hydroxy-PhIP resulted in a concentration-dependent increase in PhIP-DNA adducts, with a profile identical to that found in the mammary glands of rats that develop tumors from PhIP exposure. oup.com Similarly, primary cultures of human prostate tissue have been used to demonstrate that the prostate can bioactivate N-hydroxy-PhIP to a DNA-damaging species and that this process can be inhibited by GSTP1. aacrjournals.org

Engineered Cell Lines (e.g., CHO, MCL-5) Expressing Specific Enzymes

In Vivo Animal Models

In vivo animal models are indispensable for understanding the complete picture of metabolic disposition, tissue distribution, DNA adduct formation, and excretion of PhIP and its metabolites, including this compound.

Rats and mice are the most extensively used animal models in PhIP research. These studies have been crucial for identifying target organs of PhIP carcinogenicity and for understanding the metabolic fate of the compound in a whole-organism context.

Metabolic Disposition: Studies in rats dosed orally with PhIP have demonstrated that this compound is formed in vivo. researchgate.net The metabolite is excreted in the urine, and its excretion shows a linear dose-response relationship, reinforcing its potential as a biomarker for the biologically effective dose of PhIP. researchgate.net In one study, rats excreted approximately 0.9% of the administered PhIP dose as this compound in the urine within 72 hours. researchgate.net Studies using Mrp2-deficient TR- rats have been instrumental in showing that multidrug resistance-associated protein 2 (Mrp2) is a key transporter responsible for the biliary excretion of PhIP's glucuronidated metabolites. oup.com

DNA Adduct Formation: PhIP-DNA adducts, the presumed initiating lesion in carcinogenesis, have been identified in several target tissues in rodents, including the colon, mammary gland, prostate, and liver. nih.govoup.comjst.go.jp The levels and persistence of these adducts are often correlated with tumor outcomes. For example, in rats, PhIP induces DNA adducts in the colon epithelium, which is followed by increased cell proliferation, an early event in carcinogenesis. jst.go.jp

Specialized Rodent Models: To better extrapolate findings to humans, specialized genetically modified rodent models have been developed.

Humanized Mice: Mice engineered to express human CYP1A2 in place of the mouse ortholog have been created. nih.gov These mice exhibit preferential N-hydroxylation of PhIP, a metabolic pathway that is predominant in humans but not in wild-type mice. This makes the hCYP1A2 mouse a more appropriate model for human health risk assessment of PhIP. nih.gov

Knockout Models: The use of knockout rodents has helped to clarify the roles of specific genes. UGT1A-deficient Gunn rats show a significant reduction in the excretion of PhIP and N-hydroxy-PhIP glucuronides, which correlates with an increase in hepatic DNA adducts, highlighting the critical detoxification role of UGT1A enzymes. oup.com Similarly, studies in Trp53-deficient mice have shown that p53 status influences PhIP metabolism and DNA adduct formation in the kidney. nih.gov

Table 2: Selected Findings from In Vivo Rodent Models for PhIP/5-Hydroxy-PhIP

| Rodent Model | Tissue(s) Analyzed | Key Findings Related to this compound and Precursors |

| F344 Rats | Colon, Mammary Gland | Identified as a primary model for PhIP-induced colon and mammary carcinogenesis. mdpi.com |

| Sprague-Dawley Rats | Colon, Liver | Demonstrated sequential PhIP-DNA adduct formation, nucleolar alteration, and cell proliferation in the colon, a target organ. jst.go.jp |

| Wistar & Gunn (UGT1A-deficient) Rats | Liver, Colon, Urine | Gunn rats had reduced PhIP/N-hydroxy-PhIP glucuronidation and higher hepatic DNA adduct levels, showing UGT1A's protective role. oup.com |

| Wistar & TR- (Mrp2-deficient) Rats | Liver, Bile, Urine | TR- rats showed impaired biliary excretion of PhIP glucuronides, identifying a key role for the Mrp2 transporter. oup.com |

| hCYP1A2 Humanized Mice | Liver, Urine | Showed preferential N-hydroxylation of PhIP, mimicking human metabolism more closely than wild-type mice. nih.gov |

| Trp53 Knockout Mice | Kidney, Liver | Trp53 status was found to modulate PhIP-metabolizing enzyme activity and DNA adduct formation in the kidney. nih.gov |

Genetically Modified Animal Models (e.g., CYP1A2-null, UGT1A-deficient, ABC Transporter Knockouts)

Genetically modified animal models are indispensable tools for dissecting the specific roles of enzymes and transporters in the metabolic activation and detoxification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites like this compound. By knocking out or humanizing specific genes, researchers can elucidate the contributions of individual pathways to PhIP's biological effects.

CYP1A2-null and Humanized Models

Cytochrome P450 1A2 (CYP1A2) has long been considered the primary enzyme responsible for the initial N-hydroxylation of PhIP, a critical activation step. vu.lt However, studies using Cyp1a2-null mice have revealed a more complex picture. Disruption of the Cyp1a2 gene in mice did not inhibit PhIP-induced carcinogenesis; in fact, higher incidences of lymphoma and hepatocellular adenomas were observed in Cyp1a2-null mice compared to their wild-type counterparts. vu.ltnih.gov This suggests that while CYP1A2 is a major enzyme for PhIP activation, other pathways can compensate for its absence and are significant for carcinogenesis. vu.lt

Further studies found that PhIP-DNA adducts were still detectable in the mammary gland and colon of Cyp1a2-null mice. nih.gov The levels of PhIP-DNA adducts in the liver and lung of wild-type mice were comparable to those in Cyp1a2-null mice, reinforcing the existence of non-CYP1A2 bioactivation pathways. nih.gov In contrast, lung PhIP-DNA adduct levels were significantly lower in Cyp1a1-null mice, indicating that CYP1A1 is the predominant enzyme for PhIP metabolic activation in the lung. nih.gov

To better understand human-relevant metabolism, CYP1A2-humanized mice (expressing human CYP1A1/CYP1A2 in a Cyp1a2-null background) were developed. nih.govnih.gov These humanized mice exhibited significantly higher levels of PhIP-DNA adducts in the liver, lung, colon, and mammary gland compared to both wild-type and Cyp1a2-null mice. nih.gov This finding is consistent with the observation that human CYP1A2 is more catalytically efficient at activating PhIP than the mouse ortholog and leads to a higher yield of bioactive N-hydroxy metabolites. nih.govoup.com

Interactive Table: PhIP-DNA Adduct Levels in Various Mouse Models

The following table summarizes the relative levels of PhIP-DNA adducts found in different tissues of wild-type, Cyp1a2-null, and CYP1A2-humanized mice after PhIP administration.

| Mouse Strain | Liver Adducts (Relative Level) | Lung Adducts (Relative Level) | Colon Adducts (Relative Level) | Mammary Gland Adducts (Relative Level) |

| Wild-Type | ~1.0 | 1.0 | ~1.0 | ~1.0 |

| Cyp1a2-Null | ~1.0 | No significant change nih.gov | Lower than Wild-Type | ~1.0 |

| CYP1A2-Humanized | Significantly Higher | Significantly Higher | Significantly Higher | Significantly Higher |

| Cyp1a1-Null | Not Reported | 0.54 (46% lower than WT) nih.gov | Not Reported | Not Reported |

| Data synthesized from multiple studies. nih.govnih.gov Adduct levels are shown relative to wild-type mice for comparison. |

UGT1A-deficient Models

UDP-glucuronosyltransferases (UGTs) are critical for detoxifying PhIP and its reactive metabolite, N-hydroxy-PhIP, through glucuronidation. aacrjournals.orgoup.com The Gunn rat is a well-established model for studying the role of these enzymes, as it has a genetic deficiency that renders the hepatic UGT1A gene locus inactive. oup.comosti.gov

Comparative studies between UGT1A-proficient Wistar rats and UGT1A-deficient Gunn rats have demonstrated the importance of this detoxification pathway. aacrjournals.orgoup.com When exposed to PhIP, Wistar rats produce significant amounts of PhIP and N-hydroxy-PhIP glucuronides, which accounted for 25% of total recovered urinary metabolites. oup.com In Gunn rats, the formation of these glucuronide conjugates was reduced by 68-92%. oup.com

This impaired detoxification in Gunn rats correlated with a significant increase in PhIP-DNA adducts in the liver compared to Wistar rats. oup.comoup.com This suggests that diminished hepatic UGT1A activity can lead to higher local bioactivation and an increased risk of DNA damage in the liver. osti.govoup.com Conversely, DNA adduct levels in the colon were lower in Gunn rats than in Wistar rats. oup.comoup.com This finding suggests that the lack of hepatic UGT1A activity provides a protective effect in peripheral tissues like the colon, possibly by reducing the systemic circulation of reactive metabolites that would otherwise be transported there. oup.comoup.com

Interactive Table: Impact of UGT1A Deficiency on PhIP-DNA Adduction in Rats

| Rat Strain | Hepatic UGT1A Activity | Liver DNA Adducts (adducts/10¹² nucleotides) | Colon DNA Adducts (adducts/10¹² nucleotides) |

| Wistar (Control) | Proficient | 10.1 ± 1.7 | 45.1 ± 3.8 |

| Gunn (UGT1A-deficient) | Deficient | 17.0 ± 1.8 | 15.1 ± 1.1 |

| Data represents mean ± SE from a study using a 100 µg/kg dose of [¹⁴C]PhIP. oup.com |

ABC Transporter Knockout Models

ATP-binding cassette (ABC) transporters are membrane proteins that actively transport a wide variety of substances, including xenobiotics and their metabolites, across cellular membranes. genome.jp Knockout mouse models have been developed to study the role of specific ABC transporters, such as Bcrp1 (ABCG2), Mdr1a/1b (ABCB1), and Mrp2/3 (ABCC2/3), in the disposition of dietary carcinogens like PhIP. researchgate.netnih.gov

Studies using mice with knockouts of these transporter genes have shown an altered disposition of activated PhIP metabolites. researchgate.net This indicates that ABC transporters play a role in the distribution and elimination of PhIP and its derivatives, which could influence tissue-specific toxicity and carcinogenicity. researchgate.netnih.gov For instance, Bcrp1 knockout mice have been used to demonstrate the transporter's role in the absorption and elimination of various compounds, including dietary carcinogens. nih.gov The lack of these transporters may affect the levels of reactive PhIP metabolites in sensitive tissues. researchgate.net

Comparative Metabolism and Response Across Species

Significant interspecies differences exist in the metabolism of PhIP, which can influence its genotoxicity and carcinogenic potential. These variations are observed primarily in the balance between bioactivation and detoxification pathways in humans, rats, and mice.

The metabolism of PhIP in rodents is notably different from that in humans. osti.govoup.com In humans, N-hydroxylation of PhIP by CYP1A2 followed by N-glucuronidation of the resulting N-hydroxy-PhIP is a dominant metabolic pathway. oup.comoup.com The major metabolite found in the urine of humans exposed to PhIP is N-hydroxy-PhIP-N²-glucuronide. oup.com This pathway is generally considered a detoxification step, as it facilitates the elimination of the reactive intermediate.

In contrast, this N-glucuronidation pathway is less prominent in rats. osti.gov The predominant metabolite formed in rats is 4'-PhIP-sulfate, a product of direct C-hydroxylation at the 4'-position of the phenyl ring followed by sulfation. oup.com Studies using isolated hepatocytes confirm these species-specific preferences:

Human Hepatocytes : N-oxidation is the major pathway of PhIP metabolism at various concentrations. oup.com

Rat Hepatocytes : 4'-hydroxylation is the predominant pathway. oup.com

These differences in metabolic pathways suggest that humans may be more susceptible to the genotoxic effects of PhIP than rats, as the initial N-hydroxylation step required for bioactivation is a more favored route in humans. oup.comresearchgate.net The catalytic efficiency of human CYP1A2 in forming the reactive N-hydroxy-PhIP is also significantly greater than that of the rat enzyme. oup.com

Comparisons between human and rat CYP1A1 have also shown differences in activity towards PhIP. While both enzymes can metabolize PhIP to N-hydroxy-PhIP, human CYP1A1 was found to be less active on other heterocyclic amines like Trp-P-2 and IQ compared to the rat enzyme, but similarly active on PhIP. acs.org

The formation of this compound is considered an indirect marker of the biologically effective dose of PhIP, as it is formed through the rearrangement of reactive N-acetoxy or N-sulfonyloxy esters of N-hydroxy-PhIP. oup.com This metabolite has been detected in rats and mice, and its formation indicates that the bioactivation pathway leading to DNA-reactive species has occurred. nih.govresearchgate.net

Interactive Table: Species Differences in PhIP Metabolism

| Species | Primary Activating Enzyme | Major Metabolic Pathway | Key Urinary Metabolite(s) |

| Human | CYP1A2 | N-oxidation, N-glucuronidation oup.comoup.com | N-hydroxy-PhIP-N²-glucuronide oup.com |

| Rat | CYP1A2 | 4'-hydroxylation, Sulfation oup.comoup.com | 4'-PhIP-sulfate oup.com |

| Mouse | CYP1A2, CYP1A1 (extrahepatic) vu.ltnih.gov | N-oxidation, 4'-hydroxylation, Glucuronidation nih.gov | 4'-OH-PhIP, N-hydroxy-PhIP glucuronides nih.gov |

Biomarker Research for 5-hydroxy-phip

5-Hydroxy-PhIP as a Surrogate Marker for Reactive Metabolite Formation

The utility of this compound as a biomarker stems from its unique formation pathway. researchgate.net Unlike other hydroxylated metabolites of PhIP, such as 4'-hydroxy-PhIP which is a detoxification product, this compound is not formed through direct enzymatic oxidation of the PhIP molecule. researchgate.netacs.org Instead, it arises from the breakdown of unstable conjugates formed by the highly reactive electrophilic metabolite of PhIP, N-acetoxy-PhIP, with cellular macromolecules like proteins or glutathione. ebi.ac.uknih.govvulcanchem.comoup.com

The metabolic activation of PhIP to its ultimate mutagenic form is a multi-step process:

N-hydroxylation: PhIP is first metabolized by cytochrome P450 enzymes, primarily CYP1A2, to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP). ebi.ac.uknih.govacs.orgontosight.aioup.com

Esterification: This intermediate is then activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), through esterification to form reactive esters like N-acetoxy-PhIP. ebi.ac.uknih.govacs.org

Reaction and Degradation: N-acetoxy-PhIP is highly reactive and can bind to DNA, forming DNA adducts, which are critical lesions in the initiation of cancer. acs.org Concurrently, it reacts with other cellular components, and the resulting unstable products degrade to form this compound. ebi.ac.ukresearchgate.netnih.govnih.govoup.com

Because the formation of both PhIP-DNA adducts and this compound originates from the same reactive precursor, N-acetoxy-PhIP, the presence and quantity of this compound can serve as a surrogate measure, or biomarker, for the formation of the ultimate mutagenic metabolite. ebi.ac.uknih.govoup.comnih.gov Research has demonstrated that these two products are formed through similar activation routes of N-hydroxy-PhIP. ebi.ac.uknih.govoup.com This is further supported by findings that inhibiting the initial N-hydroxylation step by CYP1A2 completely prevents the formation of this compound in human S9 fractions. ebi.ac.uknih.govoup.com

Correlation Between Urinary this compound Levels and DNA Adduct Formation in Experimental Settings

Experimental studies have provided evidence for a direct relationship between the levels of this compound and the extent of DNA adduct formation.

In vitro studies using rat hepatic cytosol have shown that increasing concentrations of N-hydroxy-PhIP result in a proportional, linear increase in the formation of both total DNA adducts and this compound. ebi.ac.uknih.govoup.com This parallel increase underscores the shared origin of these two compounds from the same reactive intermediate. oup.com

Animal models have further solidified this correlation. In studies where rats were orally administered PhIP, a clear dose-response relationship was observed for the urinary excretion of this compound. researchgate.netnih.govvulcanchem.com This indicates that higher exposure to the parent compound leads to greater formation of the reactive metabolites, which is reflected in the increased urinary levels of this compound. researchgate.netnih.gov

For instance, a study in rats demonstrated the excretion pattern of this compound following an oral dose of PhIP.

| Time After Dosing (hours) | % of Dose Excreted as this compound in Urine | % of Dose Excreted as this compound in Feces |

|---|---|---|

| 24 | 0.88 | 0.03 |

| 48 | 0.04 | 0.1 |

| 72 | 0.01 | 0.0 |

Furthermore, research using UGT1A-deficient Gunn rats, which have a reduced capacity for detoxification via glucuronidation, showed that lower levels of PhIP and N-hydroxy-PhIP glucuronides in urine correlated with increased levels of PhIP-DNA adducts in the liver compared to normal Wistar rats. nih.govoup.com This highlights how alterations in metabolic pathways directly impact DNA adduct formation, reinforcing the principle of using metabolites to predict genotoxic events. In a human pilot study, while not directly measuring this compound, researchers found that higher urinary levels of N-hydroxy-PhIP-N2-glucuronide (a detoxification product) were negatively correlated with the levels of PhIP-DNA adducts in the colon. osti.govnih.govresearchgate.net This suggests that individuals more efficient at detoxifying the reactive intermediate have lower DNA damage, further supporting the use of urinary metabolites as indicators of an individual's risk. osti.govnih.govresearchgate.net

Applications in Biomonitoring Studies for Research Purposes

The characteristics of this compound make it a valuable tool for human biomonitoring in a research context. researchgate.netnih.gov As a non-invasive biomarker, it can be measured in urine to estimate the internal "genotoxic dose" of PhIP, which is the amount of the carcinogen that has undergone metabolic activation. researchgate.netvulcanchem.com

Key advantages of using this compound in biomonitoring include:

Practicality: A significant portion of this compound is excreted in the urine within 24 hours of exposure, making sample collection straightforward and practical for population studies. researchgate.netnih.govvulcanchem.com In rats, approximately 91% of the formed this compound is excreted in the urine within the first 24 hours. researchgate.netvulcanchem.com

Relevance: Its formation is directly linked to the production of the ultimate carcinogenic metabolite of PhIP. ebi.ac.uknih.gov

Sensitivity: Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to detect this compound at very low concentrations (parts-per-trillion levels), which is essential for assessing exposure from typical dietary intake. vulcanchem.comnih.gov

A preliminary human study successfully detected this compound in a 24-hour urine sample from a volunteer who had consumed fried beef, confirming its formation in humans under normal dietary conditions and its potential as an easily obtainable marker. researchgate.netnih.gov Such biomonitoring studies are crucial for research aimed at understanding the relationship between dietary habits, carcinogen exposure, individual metabolic differences, and cancer risk. vulcanchem.com

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound metabolite quantification during large-scale cohort studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。